molecular formula C3H7Cl B594967 2-Chloropropane-1,1,1-D3 CAS No. 137832-55-4

2-Chloropropane-1,1,1-D3

Cat. No.: B594967
CAS No.: 137832-55-4
M. Wt: 81.557
InChI Key: ULYZAYCEDJDHCC-FIBGUPNXSA-N
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Description

2-Chloropropane-1,1,1-D3, also known as 2-Chloropropane-d3, is a deuterated compound with the molecular formula C3H4ClD3 and a molecular weight of 81.56 g/mol . This compound is a stable isotope-labeled analog of 2-chloropropane, where the hydrogen atoms at the 1,1,1 positions are replaced by deuterium atoms.

Preparation Methods

2-Chloropropane-1,1,1-D3 can be synthesized from 2-propanol-1,1,1-D3 through a chlorination reaction . The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product.

Chemical Reactions Analysis

2-Chloropropane-1,1,1-D3 undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Chloropropane-1,1,1-D3 is used in various scientific research applications, including:

Comparison with Similar Compounds

2-Chloropropane-1,1,1-D3 can be compared with other similar compounds such as:

    1-Chloropropane: A positional isomer where the chlorine atom is attached to the first carbon atom instead of the second.

    2-Chloropropane: The non-deuterated analog of this compound.

    2-Bromopropane: A similar compound where the chlorine atom is replaced by a bromine atom.

    2-Iodopropane: A similar compound where the chlorine atom is replaced by an iodine atom.

These comparisons highlight the unique properties of this compound, particularly its use as a stable isotope-labeled compound in various research applications.

Properties

IUPAC Name

2-chloro-1,1,1-trideuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYZAYCEDJDHCC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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